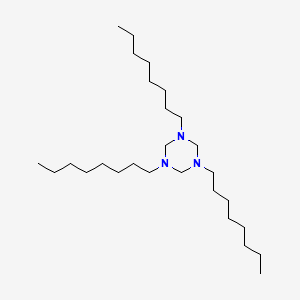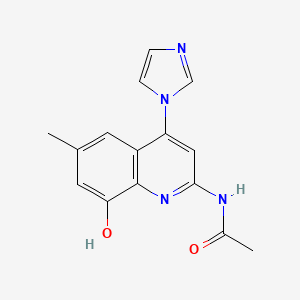
N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide: is a complex organic compound with a molecular formula of C13H11N3O This compound is characterized by the presence of a quinoline core, substituted with hydroxy, imidazolyl, and acetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Imidazolyl Group: The imidazolyl group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with the quinoline core.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The imidazolyl group can be reduced to form an imidazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to modify the properties of these materials makes it valuable in various applications.
作用機序
The mechanism of action of N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and imidazolyl groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. It can inhibit enzymes by binding to their active sites, thereby modulating their activity.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Similar in structure but lacks the imidazolyl and acetamide groups.
4-Imidazolylquinoline: Lacks the hydroxy and acetamide groups.
2-Methylquinoline: Lacks the hydroxy, imidazolyl, and acetamide groups.
Uniqueness
N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide is unique due to the combination of hydroxy, imidazolyl, and acetamide groups on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
特性
分子式 |
C15H14N4O2 |
|---|---|
分子量 |
282.30 g/mol |
IUPAC名 |
N-(8-hydroxy-4-imidazol-1-yl-6-methylquinolin-2-yl)acetamide |
InChI |
InChI=1S/C15H14N4O2/c1-9-5-11-12(19-4-3-16-8-19)7-14(17-10(2)20)18-15(11)13(21)6-9/h3-8,21H,1-2H3,(H,17,18,20) |
InChIキー |
JGVVTWOVXLAXLR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)N=C(C=C2N3C=CN=C3)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


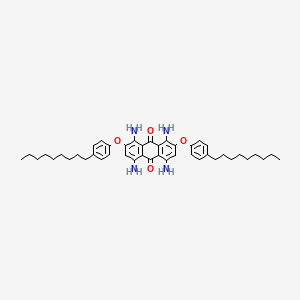



![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
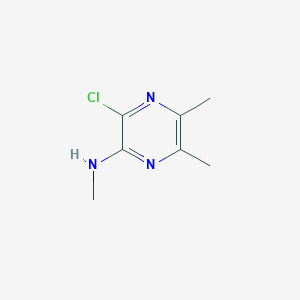
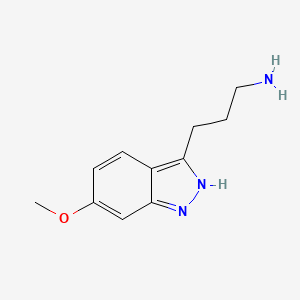
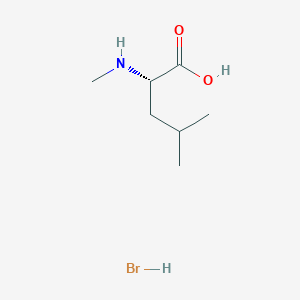
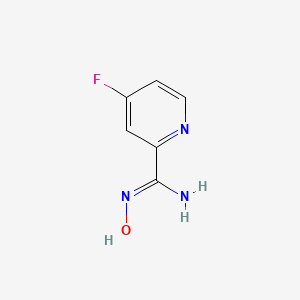
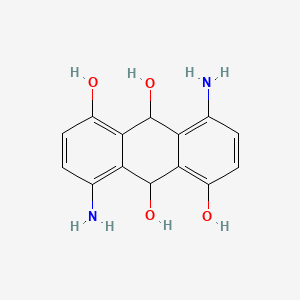


![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
